molecular formula C9H9N3O4 B2495154 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid CAS No. 72117-60-3

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid

Cat. No.: B2495154
CAS No.: 72117-60-3
M. Wt: 223.188
InChI Key: GNXRPOMTPYCTHV-UHFFFAOYSA-N
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Description

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid (IUPAC name: 2-[(2-amino-2-oxoacetyl)amino]benzoic acid) is a benzoic acid derivative featuring a hydrazinyl-oxoacetamido substituent at the 2-position of the aromatic ring. Its molecular formula is C₉H₈N₂O₄, with a molecular weight of 208.17 g/mol . The compound is characterized by a planar geometry due to conjugation between the aromatic ring and the oxoacetamido group, facilitating hydrogen bonding (O—H⋯O and C—H⋯O interactions) in crystalline states .

Properties

IUPAC Name

2-[(2-hydrazinyl-2-oxoacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c10-12-8(14)7(13)11-6-4-2-1-3-5(6)9(15)16/h1-4H,10H2,(H,11,13)(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXRPOMTPYCTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives under controlled conditionsThe reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The hydrazine group participates in nucleophilic addition with carbonyl compounds, forming hydrazones or Schiff bases.

Reaction PartnerReagents/ConditionsProductReference
Aldehydes/KetonesEthanol, HCl, 0–5°CHydrazone derivatives
MalononitrileSodium acetate, ethanol, ice cooling4-[(N’-Dicyano methylene)hydrazino]benzoic acid
1-Phenyl-3-methyl-5-pyrazoloneEthanolic NaOH, 0°CPyrazolone-coupled hydrazino adduct

Mechanistic Insight :

  • The hydrazine group attacks electrophilic carbonyl carbons, forming imine (–C=N–) linkages.

  • Coupling with active methylene compounds (e.g., malononitrile) proceeds via nucleophilic substitution at the diazonium intermediate stage .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to yield heterocyclic systems.

ConditionsProductKey FeaturesReference
Acetic anhydride, refluxQuinazolinone derivatives Formation of fused bicyclic systems
β-Cyclodextrin-SO₃H catalyst, H₂OThiazolidine analogs Enhanced regioselectivity

Example Pathway :
Heating with acetic anhydride induces intramolecular cyclization between the hydrazine and oxoacetyl groups, forming a quinazolinone ring .

Oxidation and Reduction

The oxoacetyl group is redox-active, enabling transformations under controlled conditions.

Reaction TypeReagents/ConditionsProductReference
OxidationH₂O₂, KMnO₄, acidic mediumCarboxylic acid derivatives
ReductionNaBH₄, LiAlH₄Alcohol or amine intermediates

Notable Observation :
Oxidation of the oxoacetyl group yields dicarboxylic acid derivatives, while reduction targets the carbonyl to form secondary alcohols .

Esterification and Acylation

The carboxylic acid group undergoes esterification, while the hydrazine participates in acylation.

Reaction TypeReagents/ConditionsProductReference
EsterificationEthanol, H₂SO₄, refluxEthyl benzoate derivative
AcylationAcetyl chloride, pyridineN-Acetylated hydrazino derivative

Key Application :
Esterification enhances lipid solubility for pharmaceutical applications, as seen in PABA-derived prodrugs .

Metal Complexation

The hydrazine and carbonyl groups act as bidentate ligands for transition metals.

Metal SaltConditionsProductBiological RelevanceReference
Co(II), Zn(II)Methanol, RTOctahedral coordination complexes Anticancer activity
Cu(II)Aqueous NaOH, 60°CSquare-planar complexes Antimicrobial properties

Structural Confirmation :
Complexes exhibit characteristic IR shifts (C=O stretching at 1,650–1,700 cm⁻¹; N–H bending at 1,550 cm⁻¹) .

Alkylation and Arylation

The hydrazine group facilitates C–N bond formation with alkyl/aryl halides.

SubstrateReagents/ConditionsProductReference
Methyl iodideK₂CO₃, DMF, 80°CN-Methylhydrazino derivative
4-Nitrobenzyl bromideEt₃N, CH₂Cl₂Aryl-functionalized analog

Synthetic Utility :
Alkylation modifies solubility and bioactivity, as demonstrated in anticholinesterase agents .

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves specific bonds:

ConditionsTarget GroupProductReference
6M HCl, refluxHydrazine–oxoacetylAnthranilic acid derivative
NaOH, H₂O, 100°CEster groupFree carboxylic acid

Mechanistic Note :
Hydrolysis of the hydrazine–oxoacetyl bond regenerates anthranilic acid, a precursor in heterocyclic synthesis .

Scientific Research Applications

Chemical Properties and Reactions

The compound has the molecular formula C9H9N3O4C_9H_9N_3O_4 and includes functional groups such as a carboxylic acid, a secondary amide, and a hydrazine moiety. It can undergo several types of reactions:

  • Oxidation : The hydrazine component can be oxidized to form azo compounds.
  • Reduction : Reduction can yield hydrazide derivatives.
  • Substitution : The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsProducts
OxidationHydrogen peroxide, potassium permanganateAzo compounds
ReductionSodium borohydride, lithium aluminum hydrideHydrazide derivatives
SubstitutionBromine, nitric acid (acidic conditions)Halogenated or nitrated aromatic compounds

Medicinal Chemistry

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid is being investigated for its potential use in drug development. Its structural features make it a candidate for designing anti-cancer and anti-inflammatory agents. For instance, derivatives of this compound have shown promising results in inhibiting specific cancer cell lines and modulating inflammatory responses.

  • Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including lung (NCI-H460), colon (COLO 205), and breast cancer (MCF-7) cells. The mechanism of action is hypothesized to involve the formation of covalent bonds with nucleophilic sites on proteins, disrupting critical biochemical pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens.

  • Case Study : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) reported at 0.5 mg/mL for MRSA strains .

Industrial Applications

The compound's aromatic structure makes it suitable for use in the production of dyes and pigments. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features of 2-{[Hydrazinyl(oxo)acetyl]amino}benzoic Acid and Analogs
Compound Name Substituent at 2-Position Molecular Formula Key Properties/Activities References
This compound –NH–C(=O)–NH–NH₂ C₉H₈N₂O₄ Planar geometry, hydrogen bonding
2-(2-Oxo-2-arylacetamido)benzoic acids (7a–d) –NH–C(=O)–Ar (Ar = aryl) C₁₅H₁₂NO₄ (e.g., 7a) Acid-catalyzed synthesis; antitumor
2-(2-Ethoxy-2-oxoacetamido)benzoic acid –NH–C(=O)–O–CH₂CH₃ C₁₁H₁₁NO₅ Ethoxy group enhances lipophilicity
2-[(1-Benzamido-2-methoxyethyl)amino]benzoic acid –NH–C(=O)–CH₂–O–CH₃–Bz C₁₇H₁₆N₂O₅ Bulkier substituent; modified solubility
4-{3-[(Dipropylamino)(oxo)acetyl]-1H-indol-2-yl}benzoic acid –Indole–C(=O)–N(Pr)₂ C₂₃H₂₅N₃O₃ Targets translocator proteins
3-[[2-(4-Propan-2-ylphenoxy)acetyl]amino]benzoic acid –NH–C(=O)–CH₂–O–C₆H₃(iPr) C₁₈H₁₉NO₅ Phenoxy group increases hydrophobicity

Physicochemical Properties

  • Planar Geometry : Observed in 2-(2-ethoxy-2-oxoacetamido)benzoic acid , promotes intermolecular hydrogen bonding, influencing crystal packing and solubility .
  • Lipophilicity: Ethoxy and phenoxy substituents (e.g., in and ) increase logP values compared to the hydrophilic hydrazinyl group in the target compound.

Key Differences and Implications

Substituent Flexibility :

  • The hydrazinyl group in the target compound offers a unique balance of hydrogen bonding and moderate lipophilicity, contrasting with the hydrophobic aryl () or bulky benzamido () groups.

Synthetic Accessibility: Ethoxy and phenoxy derivatives are easier to purify via crystallization , whereas hydrazinyl analogs may require specialized conditions to stabilize the reactive –NH–NH₂ group.

Bioactivity Profile :

  • Hydrazinyl derivatives are hypothesized to act as chelators or enzyme inhibitors, whereas indole-based compounds () target specific protein receptors .

Biological Activity

2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid, a compound featuring a hydrazine moiety attached to a benzoic acid structure, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of both hydrazine and benzoic acid functional groups, which contribute to its unique chemical reactivity and biological activity. The hydrazine group is known for its ability to form covalent bonds with various biomolecules, potentially leading to inhibitory effects on enzymes and proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The hydrazine moiety can covalently bond with nucleophilic sites on proteins, inhibiting enzymatic activity. This mechanism disrupts various biochemical pathways, leading to potential therapeutic effects in diseases such as cancer and inflammation.
  • Transporter Interaction : Research indicates that compounds similar to benzoic acid can stimulate the efflux of glutamate from hepatocytes via organic anion transporter 2 (OAT2), suggesting a role in metabolic regulation .

Anticancer Properties

Several studies have explored the anticancer potential of hydrazine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that hydrazone derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong inhibitory effects .

Anti-inflammatory Effects

Hydrazine derivatives have also shown promise as anti-inflammatory agents. In vitro studies revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Case Studies

  • In Vitro Enzyme Inhibition
    • A study assessed the enzyme inhibition properties of hydrazine derivatives against acetylcholinesterase (AChE). Results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like donepezil. For example, one derivative showed an IC50 value of 0.59 µM against AChE .
  • Antimicrobial Activity
    • Another investigation focused on the antimicrobial properties of related hydrazine compounds. These compounds were tested against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer~5
Hydrazone Derivative AAChE Inhibition0.59
Hydrazine Derivative BAntimicrobial<10
Hydrazine-Based Anti-inflammatory CompoundCytokine InhibitionN/A

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